B1577864 Brevinin-1-RAA8 peptide precursor

Brevinin-1-RAA8 peptide precursor

Cat. No.: B1577864
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Origin and Ecological Context of Odorrana andersonii

Odorrana andersonii, commonly known as Anderson’s odorous frog, is a member of the family Ranidae. It is distributed across northeastern India, Myanmar, southwestern China (Yunnan, Guizhou, Guangxi), northern Thailand, Laos, and Vietnam. The species inhabits shaded rocky streams, large rivers with boulders, and evergreen forests, often venturing into agricultural areas.

Ecological Feature Description
Habitat Rocky streams, shaded riverbanks, evergreen forests, and agricultural regions
Conservation Status Least Concern (IUCN), threatened by over-exploitation and habitat degradation
Body Size (Snout-Vent Length) Males: ~74 mm; Females: ~97 mm
Tadpole Length Up to 50 mm

Table 1: Key ecological and morphological characteristics of *Odorrana andersonii.*

The frog’s habitat exposes it to diverse microbial threats, necessitating robust defense mechanisms. Its skin secretions, including Brevinin-1-RAA8, serve as a chemical shield against pathogens while maintaining ecological balance.

Historical Discovery of Brevinin Family Peptides in Amphibian Skin Secretions

The Brevinin family of antimicrobial peptides was first identified in 1992 from the skin of Rana brevipoda porsa (now Pelophylax porosus). These peptides are evolutionarily conserved across Ranidae frogs and are secreted in response to environmental stressors.

Milestone Details
First Isolation Brevinin-1 and Brevinin-2 from Rana brevipoda porsa (1992)
Key Structural Feature C-terminal Rana box (Cys-(Xaa)₅-Lys-Cys) with disulfide bonds
Functional Role Broad-spectrum antimicrobial activity against bacteria and fungi

Table 2: Evolutionary and functional milestones of Brevinin peptides.

Brevinin-1-RAA8 was later isolated from Odorrana andersonii during studies on bioactive skin secretions. Its sequence, LPAVIRVTANVLPTVFCAISKEC, aligns with the Brevinin-1 family’s conserved motifs.

Classification Within the Brevinin-1 Antimicrobial Peptide Superfamily

Brevinin-1-RAA8 belongs to the Brevinin-1 superfamily , a subset of amphibian antimicrobial peptides (AMPs) characterized by:

  • Length : 17–24 amino acids.
  • Structure : Amphipathic α-helices stabilized by hydrophobic interactions.
  • Conserved Motifs :
    • Rana box : C-terminal disulfide-bridged heptapeptide (Cys₁₈-(Xaa)₅-Lys-Cys₂₄).
    • Invariant residues : Ala⁹, Cys¹⁸, Lys²³, Cys²⁴.
Feature Brevinin-1-RAA8 Brevinin-1 Family Consensus
Length 23 amino acids 17–24 amino acids
Sequence LPAVIRVTANVLPTVFCAISKEC FL[P/V][L/V]...Cys¹⁸-Xaa₅-Lys-Cys²⁴
Functional Activity Antimicrobial (Gram-positive/Gram-negative) Antimicrobial, antifungal, antiviral

Table 3: Comparative analysis of Brevinin-1-RAA8 and Brevinin-1 family peptides.

Properties

bioactivity

Antimicrobial

sequence

LPAVIRVTANVLPTVFCAISKEC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Brevinin-1 peptides are primarily recognized for their antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Studies have demonstrated that these peptides disrupt bacterial membranes, leading to cell lysis.

  • Mechanism of Action : The positive charge and hydrophobic nature of brevinin peptides facilitate their binding to negatively charged bacterial membranes, resulting in membrane destabilization and cell death .

Table 1: Antimicrobial Efficacy of Brevinin-1 Peptides

PeptideTarget BacteriaMinimum Inhibitory Concentration (MIC)
Brevinin-1RAA8E. coli10 μg/mL
Brevinin-1GHdStaphylococcus aureus5 μg/mL
Brevinin-2RPseudomonas aeruginosa15 μg/mL

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of brevinin peptides. For instance, Brevinin-1GHd has shown to suppress pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the MAPK signaling pathway in macrophages exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in mice, Brevinin-1GHd was administered intraperitoneally. The results indicated a significant reduction in paw swelling compared to control groups, showcasing its potential as an anti-inflammatory agent .

Cancer Therapeutics

Brevinin peptides have been explored for their cytotoxic effects on cancer cells. Research indicates that certain derivatives can selectively induce apoptosis in tumor cells while sparing normal cells. This selectivity is attributed to the unique structural characteristics of these peptides that enhance their interaction with cancer cell membranes .

Table 2: Cytotoxic Effects on Cancer Cell Lines

PeptideCancer Cell LineIC50 (μM)
Brevinin-2RHeLa (cervical cancer)12
Brevinin-1BYaMCF-7 (breast cancer)15

Wound Healing and Tissue Regeneration

Brevinins have also been implicated in promoting wound healing processes. Their ability to stimulate cell migration and proliferation makes them candidates for developing new treatments for chronic wounds or tissue injuries .

Drug Delivery Systems

Recent advancements have explored the use of brevinin peptides in drug delivery systems. Their amphipathic nature allows them to encapsulate therapeutic agents, enhancing bioavailability and targeting capabilities .

Comparison with Similar Compounds

Precursor Architecture

Brevinin-1-RAA8’s precursor shares key features with other AMPs from Rana esculenta, such as Brevinin-1E , Brevinin-2E , and Esculentin-1 :

  • Single-copy mature peptide : Unlike prohormones that yield multiple bioactive peptides, Brevinin-1-RAA8’s precursor encodes only one mature peptide, a trait conserved across brevinins and esculentins .
  • Dibasic cleavage sites : These sites (e.g., Lys-Arg) facilitate proteolytic processing, a mechanism also observed in dermorphin precursors .
  • Signal peptide homology : The signal region shows evolutionary conservation with neuropeptide precursors, suggesting a shared secretory pathway despite divergent mature peptide functions .

Table 1: Structural Features of Brevinin-1-RAA8 and Related AMPs

Feature Brevinin-1-RAA8 Brevinin-1E Esculentin-1 Dermorphin Precursor
Mature peptide copies 1 1 1 1 (neuropeptide)
Cleavage site Dibasic (e.g., Lys-Arg) Dibasic Dibasic Dibasic
Disulfide bridges 1 (C-terminal) 1 1 None
Length (residues) 24–46* ~24–30* ~46* ~40 (varies)
Source Rana esculenta Rana esculenta Rana esculenta Phyllomedusinae frogs

*Data inferred from , which describes peptides of 24–46 residues with disulfide bridges .

Functional Comparison

Antimicrobial Activity

Brevinin-1-RAA8 belongs to a subfamily of AMPs with broad-spectrum activity. Comparisons include:

  • Esculentin-1: Exhibits strong antifungal activity (e.g., against Candida albicans) and Gram-negative bacterial inhibition (e.g., Pseudomonas aeruginosa), likely due to its elongated helical structure .
  • Brevinin-1-RAA8: Likely shares the conserved amphipathic α-helical structure of brevinins, which disrupts microbial membranes. Its disulfide bridge may reduce hemolysis compared to non-bridged analogs .

Table 2: Functional Properties of Selected AMPs

Peptide Key Antimicrobial Targets Hemolytic Activity Unique Features
Brevinin-1-RAA8 Gram-positive bacteria, fungi Moderate C-terminal disulfide bridge
Esculentin-1 P. aeruginosa, C. albicans High Extended α-helical domain
Brevinin-1E Gram-positive bacteria High Short helix, linear structure
Thioviridamide-like Bacterial pathogens (e.g., E. coli) Low RiPP with thioamide bonds

*Inferred from , which groups peptides by activity ; thioviridamide data from .

Hemolytic Activity and Selectivity

Brevinin-1-RAA8’s hemolytic activity is hypothesized to be lower than that of Brevinin-1E due to structural stabilization by its disulfide bridge, which may restrict nonspecific membrane interactions . This contrasts with Esculentin-1, which has potent hemolysis linked to its larger size and hydrophobic domains .

Preparation Methods

Molecular Cloning and cDNA Identification

The initial step in preparing the Brevinin-1-RAA8 peptide precursor involves identification and cloning of its encoding cDNA from amphibian skin tissue. This process includes:

  • Skin Tissue Collection : Amphibian skin, such as from species related to Rana or Hoplobatrachus, is harvested under ethical guidelines.

  • RNA Extraction and cDNA Library Construction : Total RNA is extracted from the skin tissue, and a cDNA library is constructed. This library serves as a template for identifying AMP sequences.

  • PCR Amplification and Cloning : Using primers designed from conserved regions of known Brevinin-1 peptides, PCR amplifies the target cDNA. The amplified fragments are cloned into suitable vectors for sequencing.

  • Sequence Analysis : The deduced amino acid sequence of the precursor is analyzed using bioinformatics tools such as ProtParam for molecular weight and isoelectric point, and SignalP for signal peptide prediction. Sequence alignment and phylogenetic analysis are performed to confirm identity and homology with known Brevinin peptides.

Peptide Synthesis and Purification

Once the amino acid sequence of Brevinin-1-RAA8 is established, the peptide precursor can be chemically synthesized:

  • Solid-Phase Peptide Synthesis (SPPS) : The peptide is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support resin. This method allows for stepwise addition of amino acids in the correct sequence.

  • Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : The crude peptide is purified using RP-HPLC with a C18 or ODS-SP silica gel column. Elution is typically performed with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The purity is monitored by UV absorbance at 214 nm.

  • Mass Spectrometry Confirmation : The purified peptide is analyzed by MALDI-TOF or ESI mass spectrometry to confirm the molecular mass and sequence integrity.

Structural Characterization

To confirm the correct folding and secondary structure of the peptide precursor:

  • Circular Dichroism (CD) Spectroscopy : CD is used to assess the secondary structure, typically revealing α-helical content characteristic of Brevinin peptides. Measurements are performed in aqueous solution and membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles. Thermal stability can also be evaluated by recording CD spectra at increasing temperatures.

  • Disulfide Bond Formation : The C-terminal Rana box, a conserved disulfide-bridged loop, is critical for peptide stability and function. Oxidative folding conditions are optimized to ensure correct disulfide bond formation, often using air oxidation or mild oxidizing agents.

Summary Table of Preparation Steps

Step Method/Technique Purpose/Outcome
Skin tissue collection Ethical harvesting from amphibians Source of AMP precursor cDNA
RNA extraction & cDNA library Molecular biology techniques Template for peptide gene identification
PCR amplification & cloning Targeted gene amplification Obtain cDNA encoding Brevinin-1-RAA8 precursor
Sequence analysis Bioinformatics tools (ProtParam, SignalP) Confirm peptide sequence and precursor structure
Peptide synthesis Solid-phase peptide synthesis (Fmoc-SPPS) Chemical synthesis of peptide precursor
Purification RP-HPLC with C18/ODS-SP column Obtain high purity peptide (>95%)
Mass spectrometry MALDI-TOF or ESI-MS Confirm molecular mass and sequence integrity
Secondary structure analysis Circular dichroism spectroscopy Verify α-helical content and thermal stability
Disulfide bond formation Oxidative folding Correct formation of Rana box disulfide bridge
Functional validation SPRi, ITC, cell assays Confirm biological activity and membrane binding

Research Findings and Notes

  • The use of cDNA cloning technology is pivotal for identifying the precursor sequences of Brevinin peptides, including Brevinin-1-RAA8. This approach allows for the precise determination of the peptide sequence before synthesis.

  • Chemical synthesis via SPPS followed by RP-HPLC purification ensures a high-purity peptide suitable for biological assays and therapeutic development.

  • Structural studies demonstrate that Brevinin-1 peptides, including Brevinin-1-RAA8, adopt α-helical conformations stabilized by a conserved C-terminal disulfide bond, which is essential for their antimicrobial function.

  • The preparation methods are robust and reproducible, enabling the exploration of Brevinin-1-RAA8 as a candidate for antimicrobial and anti-inflammatory applications.

Q & A

Basic: What standardized protocols are recommended for isolating and characterizing Brevinin-1-RAA8 peptide precursor?

Answer:
Isolation typically involves tissue extraction (e.g., frog skin), followed by reversed-phase HPLC purification and mass spectrometry (MS) for molecular weight confirmation . Structural characterization requires nuclear magnetic resonance (NMR) for secondary structure analysis and circular dichroism (CD) to assess conformational changes under varying conditions. Ensure purity via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as per guidelines for novel peptide documentation .

Advanced: How can contradictory data on Brevinin-1-RAA8’s antimicrobial efficacy across studies be systematically analyzed?

Answer:
Contradictions may arise from variability in experimental conditions (e.g., bacterial strains, peptide concentrations, or solvent systems). Address this by:

  • Conducting dose-response assays across multiple strains using standardized CLSI/MIC protocols .
  • Applying multivariate statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .
  • Comparing results with prior studies in the Discussion section, explicitly addressing methodological differences (e.g., buffer pH, temperature) .

Basic: What in vitro assays are optimal for initial evaluation of Brevinin-1-RAA8’s bioactivity?

Answer:

  • Antimicrobial activity: Broth microdilution assays (CLSI M07-A9) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity: MTT or LDH assays on mammalian cell lines (e.g., HEK-293) to assess therapeutic index .
  • Hemolytic activity: Erythrocyte lysis assays to evaluate selectivity for microbial vs. host membranes .

Advanced: What biophysical approaches elucidate Brevinin-1-RAA8’s membrane interaction mechanisms?

Answer:

  • Surface plasmon resonance (SPR): Quantify binding kinetics to lipid bilayers mimicking bacterial membranes .
  • Fluorescence spectroscopy: Use probes like dansyl or Nile red to monitor membrane disruption in real time .
  • Cryo-electron microscopy (cryo-EM): Visualize pore formation or membrane curvature changes at near-atomic resolution .

Basic: How should researchers ensure Brevinin-1-RAA8 stability during long-term storage?

Answer:

  • Lyophilize the peptide in aliquots and store at -80°C under inert gas (argon) to prevent oxidation .
  • Validate stability via periodic HPLC and MS checks to detect degradation (e.g., deamidation or aggregation) .
  • Avoid repeated freeze-thaw cycles, which disrupt secondary structure .

Advanced: What strategies improve Brevinin-1-RAA8’s therapeutic index while minimizing cytotoxicity?

Answer:

  • Structure-activity relationship (SAR) studies: Modify non-critical residues (e.g., Gly→D-amino acids) to enhance proteolytic stability .
  • Lipid nanoparticle encapsulation: Improve bioavailability and reduce off-target effects .
  • In silico modeling: Use molecular dynamics simulations to predict interactions with host cells and optimize charge/hydrophobicity balance .

Basic: What analytical techniques confirm the identity and homogeneity of synthesized Brevinin-1-RAA8?

Answer:

  • High-resolution mass spectrometry (HR-MS): Confirm molecular weight (error < 5 ppm) .
  • Amino acid analysis (AAA): Validate composition after acid hydrolysis .
  • Edman degradation or tandem MS: Verify sequence integrity .

Advanced: How can researchers address discrepancies in Brevinin-1-RAA8’s reported immunomodulatory effects?

Answer:

  • Dose-dependent assays: Test cytokine modulation (e.g., IL-6, TNF-α) across a concentration gradient .
  • Cell-type specificity: Compare responses in primary immune cells (e.g., macrophages) vs. immortalized lines .
  • Transcriptomic profiling: Use RNA-seq to identify signaling pathways affected by the peptide .

Basic: What ethical guidelines apply to preclinical studies involving Brevinin-1-RAA8 in animal models?

Answer:

  • Follow NIH guidelines for animal welfare, including IACUC approval for in vivo toxicity studies .
  • Report ARRIVE 2.0 criteria: sample size justification, randomization, and blinding in experimental design .
  • Include negative controls (e.g., scrambled peptides) to validate specificity of observed effects .

Advanced: How can multi-omics approaches enhance understanding of Brevinin-1-RAA8’s multifunctional roles?

Answer:

  • Proteomics: Identify host proteins interacting with the peptide via cross-linking and pull-down assays .
  • Metabolomics: Profile metabolic shifts in target cells using LC-MS to map antimicrobial mechanisms .
  • Bioinformatics: Integrate omics data with public databases (e.g., UniProt) to predict off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.